molecular formula C18H16N2O5 B2753457 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 340809-01-0

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B2753457
CAS RN: 340809-01-0
M. Wt: 340.335
InChI Key: CXQOLGOHAUGGBE-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities .


Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The compound contains an amino group (NH2), a carbonitrile group (C≡N), a pyran ring, and an ethoxy group (C2H5O) attached to a hydroxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, while the carbonitrile group could undergo reactions with nucleophiles .

Scientific Research Applications

Drug Discovery

The core structure of 2-amino-4H-pyran-3-carbonitrile is a key motif in drug discovery due to its significant biological activities. These compounds have been the focus of extensive synthetic work to explore their potential as therapeutic agents .

Synthetic Intermediate

Due to their orthogonal functional groups, these derivatives serve as versatile intermediates in organic synthesis. They can be transformed into a wide array of other heterocyclic compounds, which are useful in developing new drugs and materials .

Biological Activity

These derivatives exhibit a wide range of biological activities. They have been studied for their potential as anti-inflammatory, antioxidant, and anticancer agents, among other pharmacological properties .

Catalysis

The synthesis of these compounds often involves multicomponent reactions (MCRs) that can be catalyzed by various types of catalysts. This makes them interesting subjects in the study of catalysis and reaction mechanisms .

Enantioselective Synthesis

The enantiomerically pure forms of these compounds are valuable in the synthesis of chiral drugs. Research into organocatalyzed synthetic strategies for these derivatives is an important area of study .

Material Science

The structural motifs of 2-amino-4H-pyran-3-carbonitrile derivatives are also explored in material science for the development of new materials with potential applications in electronics and photonics .

properties

IUPAC Name

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-3-23-13-7-10(4-5-12(13)21)15-11(8-19)17(20)25-14-6-9(2)24-18(22)16(14)15/h4-7,15,21H,3,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQOLGOHAUGGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

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